2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with three methyl groups attached at the 2, 5, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a catalyst-free, additive-free, and eco-friendly method for synthesizing triazolopyrazines under microwave conditions has been established . This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and tandem reactions can be scaled up for industrial applications, demonstrating good functional group tolerance and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
Scientific Research Applications
2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with molecular targets and pathways. For example, it can act as an inhibitor of kinases such as c-Met and VEGFR-2, leading to antiproliferative effects on cancer cells . The compound binds to these proteins, inhibiting their activity and disrupting signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine include:
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds have a similar triazole ring structure and exhibit various biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazole ring and are used in medicinal chemistry for their biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern with three methyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with specific molecular targets and exhibit distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,5,6-trimethyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C8H10N4/c1-5-6(2)12-8(4-9-5)10-7(3)11-12/h4H,1-3H3 |
InChI Key |
RQMQQSQCWMPIQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)C)C=N1)C |
Origin of Product |
United States |
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